2-(cinnamoylamino)-N-isobutylbenzamide
Description
2-(Cinnamoylamino)-N-isobutylbenzamide is a benzamide derivative characterized by a cinnamoyl group (a phenylpropanoid moiety) attached to the amino position of the benzamide core, with an isobutyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-21-20(24)17-10-6-7-11-18(17)22-19(23)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,21,24)(H,22,23)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLHOFDUJWJQG-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Cinnamoyl vs. Sulfamoyl Groups : The cinnamoyl group introduces extended conjugation and hydrophobicity compared to the sulfamoyl group in the analog from . This likely impacts solubility, with the sulfamoyl derivative exhibiting higher polarity (evidenced by its crystallization in ethyl acetate/hexane) .
- Heterocyclic Additions: Fluoropyrrolidinyl and cyano groups in DPP-IV inhibitors () enhance metabolic stability and target affinity compared to the simpler cinnamoylamino derivative .
Spectroscopic and Analytical Data
- NMR Profiles: The cinnamoylamino group would generate distinct aromatic proton signals (δ ~6.5–7.8 ppm for conjugated double bonds) compared to sulfamoyl analogs, which show characteristic NH and SO₂ resonances (e.g., δ 9.75 ppm for hydroxyl in ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks for analogs (e.g., [M+H]+ 406.1439 for the sulfamoyl derivative), providing a benchmark for verifying the target compound’s synthesis .
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